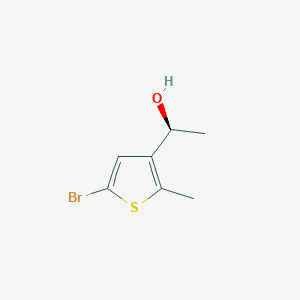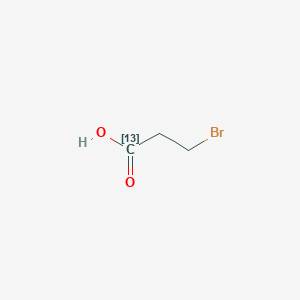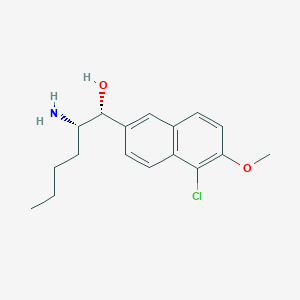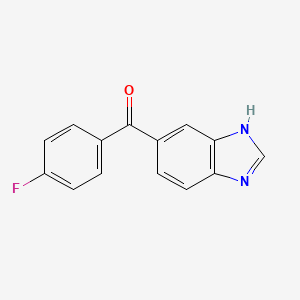
(1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound features a bromine atom and a methyl group attached to the thiophene ring, along with an ethanol group. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol typically involves the bromination of 2-methylthiophene followed by a Grignard reaction to introduce the ethanol group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The Grignard reagent, prepared from ethyl magnesium bromide, reacts with the brominated thiophene to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiophene.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a suitable solvent.
Major Products Formed
Oxidation: (1S)-1-(5-bromo-2-methylthiophen-3-yl)acetaldehyde or (1S)-1-(5-bromo-2-methylthiophen-3-yl)acetic acid.
Reduction: (1S)-1-(2-methylthiophen-3-yl)ethanol.
Substitution: (1S)-1-(5-azido-2-methylthiophen-3-yl)ethanol or (1S)-1-(5-mercapto-2-methylthiophen-3-yl)ethanol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study the interactions of thiophene derivatives with biological macromolecules. Its bromine atom can serve as a site for radiolabeling, enabling tracking and imaging studies.
Medicine
In medicinal chemistry, this compound may be investigated for its potential pharmacological properties. Thiophene derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and materials science applications. Its reactivity and functional groups make it a versatile precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of (1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and ethanol group can influence the compound’s binding affinity and specificity towards its molecular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to the overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-(5-chloro-2-methylthiophen-3-yl)ethanol
- (1S)-1-(5-fluoro-2-methylthiophen-3-yl)ethanol
- (1S)-1-(5-iodo-2-methylthiophen-3-yl)ethanol
Uniqueness
Compared to its analogs, (1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine is larger and more polarizable than chlorine or fluorine, which can influence the compound’s chemical and physical properties. Additionally, the (1S) configuration provides a specific stereochemistry that can affect its interactions with chiral environments.
Propriétés
Numéro CAS |
1567899-11-9 |
|---|---|
Formule moléculaire |
C7H9BrOS |
Poids moléculaire |
221.12 g/mol |
Nom IUPAC |
(1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol |
InChI |
InChI=1S/C7H9BrOS/c1-4(9)6-3-7(8)10-5(6)2/h3-4,9H,1-2H3/t4-/m0/s1 |
Clé InChI |
QAFSAWYOGCPCQD-BYPYZUCNSA-N |
SMILES isomérique |
CC1=C(C=C(S1)Br)[C@H](C)O |
SMILES canonique |
CC1=C(C=C(S1)Br)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol](/img/structure/B13438484.png)


![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)
![N-(3-Cyclopropyl-1-Phenyl-1h-Pyrazol-5-Yl)-2-{4-[3-Methoxy-4-(4-Methyl-1h-Imidazol-1-Yl)phenyl]-1h-1,2,3-Triazol-1-Yl}acetamide](/img/structure/B13438506.png)

![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)



![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)
